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Compound of Interest

Compound Name: (R)-Brivanib alaninate-d4

Cat. No.: B12381546 Get Quote

(R)-Brivanib alaninate-d4 is the deuterated form of Brivanib alaninate, a prodrug that is rapidly

hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215).[1][2] Brivanib is a potent, ATP-

competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast

Growth Factor Receptor (FGFR) tyrosine kinases.[3][4] This technical guide provides a

comprehensive overview of the in vitro enzymatic activity of Brivanib, which is expected to be

equivalent to its deuterated form, (R)-Brivanib alaninate-d4.

Mechanism of Action
Brivanib exerts its therapeutic effect by targeting key signaling pathways involved in tumor

angiogenesis and proliferation.[5] It acts as a dual inhibitor of VEGFR and FGFR, preventing

the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the

formation of new blood vessels that supply tumors with essential nutrients.[5][6] The primary

mechanism of inhibition is through competition with ATP for the kinase binding site on these

receptors.[3][7]

Quantitative Inhibition Data
The inhibitory activity of Brivanib's active form, BMS-540215, has been quantified against a

panel of kinases, demonstrating its potency and selectivity.
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Target Kinase IC50 (nM) Ki (nM)

VEGFR-1 380 -

VEGFR-2 25 26

VEGFR-3 10 -

FGFR-1 148 -

FGFR-2 125 -

FGFR-3 68 -

PDGFRβ >1900 -

EGFR >1900 -

LCK >1900 -

PKCα >1900 -

JAK-3 >1900 -

Data compiled from multiple sources.[3][8]

Signaling Pathway Inhibition
Brivanib's dual inhibition of VEGFR and FGFR disrupts critical signaling pathways implicated in

tumorigenesis.
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Caption: Brivanib inhibits both VEGFR and FGFR signaling pathways.
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Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the

enzymatic activity of Brivanib.

In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by

measuring the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

Recombinant GST-fusion kinase (e.g., GST-VEGFR2, GST-Flk-1)[8]

Peptide or protein substrate[8]

(R)-Brivanib alaninate-d4 or its active form, Brivanib (BMS-540215)

[γ-³³P]ATP[8]

Kinase reaction buffer (e.g., 20 mM Tris pH 7.0, 25 μg/mL BSA, 1.5-4 mM MnCl₂, 0.5 mM

DTT)[8]

15% Trichloroacetic acid (TCA)[8]

Unifilter plates[8]

Scintillation counter[8]

Procedure:

Prepare serial dilutions of the test compound (Brivanib) in a suitable solvent (e.g., 10%

DMSO).[8]

In a reaction plate, combine the recombinant kinase, substrate, and diluted test compound.

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[8]
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Incubate the reaction mixture for a defined period (e.g., 1 hour) at a controlled temperature

(e.g., 27°C).[8]

Terminate the reaction by precipitating the proteins with cold TCA.[8]

Collect the precipitates onto unifilter plates.[8]

Wash the plates to remove unincorporated [γ-³³P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.[8]

Calculate the percent inhibition for each compound concentration and determine the IC50

value.
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Radiometric Kinase Assay Workflow

Prepare Reagents
(Kinase, Substrate, Brivanib, ATP)

Incubate Reaction Mixture

Terminate Reaction
(Add TCA)

Filter & Wash

Quantify Radioactivity
(Scintillation Counting)

Data Analysis
(IC50 Determination)

Click to download full resolution via product page

Caption: General workflow for an in vitro radiometric kinase assay.

Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit receptor phosphorylation within a

cellular context.

Materials:
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Cell lines expressing the target receptors (e.g., SK-HEP1, HepG2)[4][6]

Growth factors (e.g., VEGF, bFGF)[4][6]

(R)-Brivanib alaninate-d4 or its active form, Brivanib

Lysis buffer[4]

Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-FGFR-1)[4][6]

Secondary antibodies (HRP-conjugated)[4]

Chemiluminescent detection system[4]

Procedure:

Culture cells to the desired confluency.

Treat the cells with various concentrations of the test compound for a specified duration

(e.g., 24 hours).[4]

Stimulate the cells with the appropriate growth factor (e.g., VEGF or bFGF) for a short

period.[4][6]

Lyse the cells to extract total protein.[4]

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies specific for the phosphorylated forms of the

target receptors.[4][6]

Incubate with HRP-conjugated secondary antibodies.

Visualize the protein bands using a chemiluminescent detection system and quantify the

band intensities to determine the extent of inhibition.[4]
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Conclusion
The in vitro enzymatic data robustly demonstrate that Brivanib, the active form of (R)-Brivanib
alaninate-d4, is a potent and selective dual inhibitor of VEGFR and FGFR tyrosine kinases.

The provided experimental protocols offer a framework for the continued investigation and

characterization of this and similar kinase inhibitors. The deuterated form, (R)-Brivanib
alaninate-d4, is anticipated to exhibit a nearly identical in vitro enzymatic activity profile to the

non-deuterated compound and serves as a valuable tool for analytical and metabolic studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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